molecular formula C12H19NO4 B2839681 2-{1-[(Tert-butoxy)carbonyl]-3-ethenylazetidin-3-yl}acetic acid CAS No. 1936276-02-6

2-{1-[(Tert-butoxy)carbonyl]-3-ethenylazetidin-3-yl}acetic acid

Cat. No.: B2839681
CAS No.: 1936276-02-6
M. Wt: 241.287
InChI Key: RWVLQUMDJJEKPD-UHFFFAOYSA-N
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Description

“2-{1-[(Tert-butoxy)carbonyl]-3-ethenylazetidin-3-yl}acetic acid” is a chemical compound with the CAS Number: 1936276-02-6 . It has a molecular weight of 241.29 . The compound is stored at 4°C and is in powder form . The IUPAC name for this compound is 2-(1-(tert-butoxycarbonyl)-3-vinylazetidin-3-yl)acetic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H19NO4/c1-5-12(6-9(14)15)7-13(8-12)10(16)17-11(2,3)4/h5H,1,6-8H2,2-4H3,(H,14,15) . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical and Chemical Properties Analysis

This compound is a powder that is stored at 4°C . It has a molecular weight of 241.29 . More specific physical and chemical properties are not provided in the search results.

Scientific Research Applications

Synthesis of Novel β-Lactams and Antibacterial Activity

The compound is involved in the synthesis of new 7-acylamino-2-iso-oxacephem-4-carboxylic acids, showcasing a method that employs clayfen for the preparation of benzyl 2,3-dioxobutyrate, which reacts with N(1)-unsubstituted β-lactams to produce acetoacetic esters. These esters, through ring closure, lead to tert-butyl 2-iso-oxa-cephem-4-carboxylates with significant antibacterial activity against Gram-positive microorganisms (Tombor et al., 1995).

Carbonylation Catalysis

This compound also plays a role in the carbonylation of alcohols and ethers to form carboxylic acids and esters, catalyzed by zeolites and Keggin polyoxometallate clusters. This process, known as the Koch reaction, illustrates the conversion of surface alkyl groups to acylium ions, further forming carboxylic acids and esters, highlighting its significance in the synthesis of pivalic acid from tert-butyl alcohol on acidic zeolites (Cheung et al., 2006).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

2-[3-ethenyl-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4/c1-5-12(6-9(14)15)7-13(8-12)10(16)17-11(2,3)4/h5H,1,6-8H2,2-4H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWVLQUMDJJEKPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(CC(=O)O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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